Cas no 63417-81-2 (5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole)

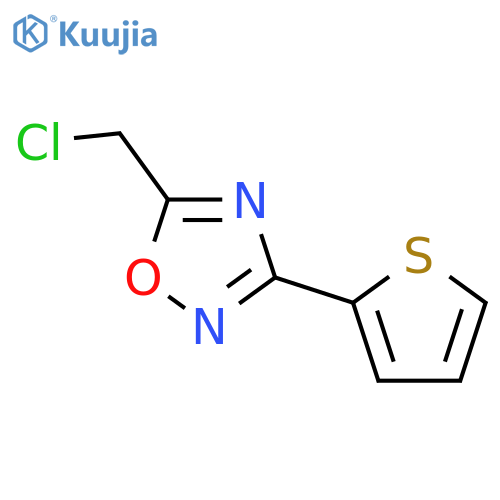

63417-81-2 structure

商品名:5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole,5-(chloromethyl)-3-(2-thienyl)-

- 5-(Chloromethyl)-3-thien-2-yl-1,2,4-oxadiazole

- 5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

- 5-Chlormethyl-3-<2>thienyl-1,2,4-oxadiazol

- 5-chloromethyl-3-(thien-2-yl)-1,2,4-oxadiazole

- 5-chloromethyl-3-thiophen-2-yl-[1,2,4]oxadiazole

- F2147-0860

- 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

- STL195405

- G68991

- SCHEMBL1486703

- 63417-81-2

- 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, AldrichCPR

- 5-chloromethyl-3-(2-thienyl)-1,2,4-oxadiazole

- DTXSID90353113

- AS-5735

- Z57052868

- MFCD03407322

- EN300-11595

- WAY-388798

- YOUDLOUFERNGRO-UHFFFAOYSA-N

- DB-073320

- AKOS000202271

-

- MDL: MFCD03407322

- インチ: InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2

- InChIKey: YOUDLOUFERNGRO-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1)C2=NOC(=N2)CCl

計算された属性

- せいみつぶんしりょう: 199.98100

- どういたいしつりょう: 199.981

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

- 密度みつど: 1.421

- ゆうかいてん: 59 °C

- ふってん: 331.3°Cat760mmHg

- フラッシュポイント: 154.1°C

- 屈折率: 1.587

- PSA: 67.16000

- LogP: 2.53690

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole セキュリティ情報

- 危険カテゴリコード: 36

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- リスク用語:R34

- セキュリティ用語:S26;S36/37/39;S45

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142180-100mg |

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole |

63417-81-2 | 97% | 100mg |

¥557.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142180-250mg |

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole |

63417-81-2 | 97% | 250mg |

¥796.00 | 2024-05-06 | |

| Life Chemicals | F2147-0860-10g |

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |

63417-81-2 | 95%+ | 10g |

$180.0 | 2023-11-21 | |

| Enamine | EN300-11595-5.0g |

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |

63417-81-2 | 95% | 5g |

$99.0 | 2023-05-01 | |

| Apollo Scientific | OR25917-1g |

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole |

63417-81-2 | 1g |

£79.00 | 2025-02-19 | ||

| Enamine | EN300-11595-0.25g |

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |

63417-81-2 | 95% | 0.25g |

$19.0 | 2023-05-01 | |

| Enamine | EN300-11595-1.0g |

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |

63417-81-2 | 95% | 1g |

$26.0 | 2023-05-01 | |

| Life Chemicals | F2147-0860-2.5g |

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |

63417-81-2 | 95%+ | 2.5g |

$52.0 | 2023-11-21 | |

| Enamine | EN300-11595-10.0g |

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |

63417-81-2 | 95% | 10g |

$189.0 | 2023-05-01 | |

| Enamine | EN300-11595-0.05g |

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |

63417-81-2 | 95% | 0.05g |

$19.0 | 2023-05-01 |

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

63417-81-2 (5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 61549-49-3(9-Decenenitrile)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63417-81-2)5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

清らかである:99%

はかる:5g

価格 ($):268.0